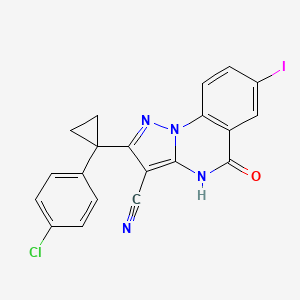

Dynapyrazole A

Description

Contextualization of Cytoplasmic Dynein Motor Proteins in Cellular Processes

Cytoplasmic dyneins are a family of microtubule-based motor proteins responsible for a wide array of essential cellular functions. nih.gov These large, multi-subunit protein complexes convert the chemical energy from ATP hydrolysis into mechanical work to move along microtubules, which act as cellular highways. rockefeller.edu Primarily, dyneins mediate retrograde transport, moving cargo from the cell periphery towards the microtubule-organizing center, typically located near the nucleus. rockefeller.edu

This directional transport is critical for numerous processes, including:

Organelle Trafficking: Dynein is responsible for the positioning of the Golgi apparatus and the movement of endosomes, lysosomes, and vesicles originating from the endoplasmic reticulum. nih.govrockefeller.edu

Cell Division: During mitosis and meiosis, dynein plays a crucial role in the formation and positioning of the mitotic spindle and the segregation of chromosomes. nih.govelifesciences.org

Neuronal Function: In neurons, dynein powers retrograde axonal transport, a vital process for carrying organelles, signaling molecules, and neurotrophic factors from the axon terminal back to the cell body. nih.gov

Ciliary and Flagellar Function: Cytoplasmic dynein 2 is specialized for intraflagellar transport (IFT), the bidirectional movement of particles along the axonemes of cilia and flagella, which is essential for their assembly and signaling functions. rockefeller.edunih.gov

Given its central role in these fundamental processes, the dysfunction of cytoplasmic dynein has been implicated in various neurodegenerative diseases and developmental disorders. semanticscholar.org

Significance of Small Molecule Modulators for Dynein Function

The rapid and dynamic nature of dynein-driven processes presents a challenge for traditional genetic approaches to studying its function, as the timescales of genetic perturbations often exceed those of dynein's actions. rockefeller.edu Small molecule modulators that can act acutely and reversibly offer a powerful alternative for dissecting the specific roles of dynein in real-time. rockefeller.eduelifesciences.org

Prior to the development of highly specific inhibitors, researchers relied on less selective compounds. For instance, vanadate (B1173111) and erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) were used to inhibit dynein's ATPase activity, but their utility in cellular studies was limited by a lack of specificity and poor cell permeability. nih.gov

The discovery of ciliobrevins represented a significant breakthrough, providing the first class of specific, cell-permeable small-molecule antagonists of cytoplasmic dynein. nih.gov Identified in a screen for inhibitors of the Hedgehog signaling pathway, ciliobrevins were shown to block dynein-dependent processes, including intraflagellar transport. nih.gov However, as first-generation inhibitors, ciliobrevins possess certain limitations, including relatively low potency and suboptimal chemical properties, such as the potential for isomerization, which spurred the development of more advanced chemical probes. nih.govnih.gov

Genesis of Dynapyrazole A as an Advanced Chemical Probe

This compound was developed through a chemical structure-guided design approach aimed at overcoming the limitations of ciliobrevins. nih.govnih.gov Researchers characterized the structure of ciliobrevins and designed conformationally constrained isosteres, leading to the synthesis of a series of tricyclic pyrazoloquinazolinone derivatives known as dynapyrazoles. nih.gov

This rational design resulted in a compound with significantly improved properties. This compound is a more potent inhibitor of both cytoplasmic dynein 1 and dynein 2 compared to its predecessor, Ciliobrevin D. nih.gov

| Compound | Dynein 1 IC50 (µM) | Dynein 2 IC50 (µM) | Hedgehog Signaling IC50 (µM) |

|---|---|---|---|

| This compound | 2.3 ± 1.4 | 2.6 ± 1.3 | 1.9 ± 0.6 |

| Ciliobrevin D | 15 ± 2.9 | 20 ± 1.0 | 15.5 ± 3 |

Data sourced from Steinman et al., 2017. nih.gov

A key distinguishing feature of this compound is its unique mode of action. While ciliobrevins inhibit both the basal and microtubule-stimulated ATPase activity of dynein, this compound primarily blocks only the microtubule-stimulated activity. nih.govnih.gov This suggests a more specific mechanism of inhibition that is dependent on the interaction of dynein with its microtubule track. Biochemical analyses, including ADP-vanadate-dependent photocleavage experiments, indicate that this compound's inhibitory action is consistent with targeting the nucleotide-binding site at the primary ATPase domain, AAA1. rockefeller.eduelifesciences.org

The development of this compound represents a significant advancement in the chemical toolkit available for studying dynein. Its increased potency and distinct mechanism of action make it a valuable and more precise probe for investigating the diverse cellular roles of this essential molecular motor. nih.gov For instance, at single-digit micromolar concentrations, this compound effectively blocks intraflagellar transport in cilia and lysosome motility in the cytoplasm. nih.govnih.gov Furthermore, the inhibitory effects of this compound on processes like intraflagellar transport have been shown to be reversible upon washout of the compound. nih.govelifesciences.org

| Treatment | Retrograde IFT Velocity (nm/s) | Anterograde IFT Velocity (nm/s) |

|---|---|---|

| Control (DMSO) | 467 ± 136 | 697 ± 149 |

| 5 µM this compound | Significantly Reduced | Significantly Reduced |

| Washout | Recovered to Control Levels | Recovered to Control Levels |

Qualitative representation of data from Steinman et al., 2017. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[1-(4-chlorophenyl)cyclopropyl]-7-iodo-5-oxo-4H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClIN4O/c21-12-3-1-11(2-4-12)20(7-8-20)17-15(10-23)18-24-19(27)14-9-13(22)5-6-16(14)26(18)25-17/h1-6,9H,7-8H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABPBCMFKJDOHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)C3=NN4C5=C(C=C(C=C5)I)C(=O)NC4=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClIN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Origins from Ciliobrevin Scaffold Elucidation

The development of Dynapyrazole A was directly influenced by detailed studies of the ciliobrevin scaffold, a class of compounds known to inhibit dynein motors. Understanding the structural and conformational properties of ciliobrevins was crucial for designing more potent and conformationally constrained analogues.

X-ray Crystallographic Analysis of Ciliobrevin Conformationnih.gov

To elucidate the structural basis for ciliobrevin activity, X-ray crystallographic analysis was employed. While ciliobrevin D itself proved difficult to crystallize, a derivative, compound 1 (featuring a 2-morpholinoethyl ether substitution), was successfully crystallized. The X-ray data revealed that compound 1 adopted a single isomer with an E-olefin configuration about the C2-C9 bond nih.gov. These findings suggested that the benzoylacrylonitrile core of ciliobrevins favors an E-isomer configuration, potentially stabilized by hydrogen bonding nih.gov. This structural insight into the ciliobrevin conformation was instrumental in guiding the design of new inhibitors.

Design Principles for Conformationally Constrained Isosterestocris.comglpbio.comrndsystems.com

The structural information obtained from ciliobrevin analysis informed the design principles for creating conformationally constrained isosteres. The goal was to maintain the essential pharmacophore of ciliobrevins while reducing conformational flexibility, thereby potentially enhancing potency and target interaction tocris.comglpbio.comrndsystems.comresearchgate.netunina.it. Researchers hypothesized that replacing the benzoylacrylonitrile core with a heterocyclic scaffold, specifically a tricyclic pyrazoloquinazolinone, could replicate the crucial interactions observed in ciliobrevins and potentially overcome issues like isomerization nih.govmdpi.comelifesciences.org. This led to the design of dynapyrazoles, which feature a more rigid tricyclic structure compared to the ciliobrevin scaffold nih.govmdpi.com. The design strategy aimed to create molecules that maintained the geometry of the ciliobrevin pharmacophore while offering improved chemical properties and potency nih.govelifesciences.org.

Convergent Synthetic Pathways for Dynapyrazole Core Structure

The synthesis of the dynapyrazole core structure involved the development of efficient and convergent pathways, often building upon the structural insights gained from ciliobrevin research.

Sequential Condensation Reactions for Pharmacophore Constructionbiosynth.com

One synthetic approach for constructing the dynapyrazole pharmacophore involved sequential condensation reactions. This strategy typically utilizes a 2-aminobenzoic acid derivative, 2-cyanothioacetamide, and an acid chloride to build the core structure acs.org. These reactions allow for the step-wise assembly of the molecular framework, facilitating the introduction of specific functional groups necessary for biological activity biosynth.comacs.org.

Utilization of Bicyclic and Tricyclic Intermediatesnih.govbiosynth.comacs.org

Alternatively, convergent synthetic pathways often leveraged the use of bicyclic and tricyclic intermediates. One notable route involved a 2-benzoyl-3,3-bis(methylthio)acrylonitrile intermediate reacting with bifunctional amines acs.org. Another strategy employed the condensation of a 2-fluorobenzoic acid methyl ester with a 4-cyano-aminopyrazole under basic conditions, leading to the formation of the tricyclic pyrazoloquinazolinone scaffold characteristic of dynapyrazoles nih.govelifesciences.org. The use of these pre-formed cyclic structures streamlines the synthesis and allows for the introduction of specific substitutions, such as the iodo group at the 6-position of the A ring in this compound nih.govelifesciences.orgrockefeller.edu.

Strategies for Analogue Synthesis and Diversity Generation

The development of this compound was accompanied by efforts to synthesize a range of analogues to explore structure-activity relationships (SAR) and generate chemical diversity. This involved modifying various positions on the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Research has focused on modifying the substitutions on the quinazolinone ring system, particularly at the 7-position of the A ring, to influence isoform selectivity elifesciences.orgrockefeller.edu. For instance, appending tolyl ethers at this position in ciliobrevin analogues showed some selectivity for dynein 2 over dynein 1, although this approach was found to be less applicable to dynapyrazoles elifesciences.org. The introduction of an iodo substituent at the 6-position of the A ring led to the identification of this compound, which exhibited significantly improved potency compared to ciliobrevin D nih.govelifesciences.orgrockefeller.edu. Further analogue synthesis aimed at understanding which specific AAA sites within the dynein motor domain are targeted by these inhibitors, with studies suggesting binding to the AAA1 site for ciliobrevins and dynapyrazoles researchgate.netresearchgate.netnih.gov.

Key Compound Structures:

| Compound Name | Chemical Structure (SMILES) |

| Ciliobrevin D | CC=1C(C(=O)N2C3=CC=CC=C3NC2=O)=C(C#N)C(C4=CC=CC=C4)=C1 |

| This compound | ClC1=CC=C(C2(C3=NN4C(NC(C5=CC(I)=CC=C45)=O)=C3C#N)CC2)C=C1 |

| Dynapyrazole B | CC(C1=CC=C(Cl)C=C1)C2=NN3C4=C(C=C(I)C=C4)C(=O)NC3=C2C#N |

Note: SMILES strings are provided for illustrative purposes and may vary slightly in representation.

Overcoming Stereochemical Challenges in Scaffold Design

The available research literature does not explicitly detail specific stereochemical challenges encountered during the synthesis or scaffold design of this compound. nih.govelifesciences.orgnih.govnih.govsigmaaldrich.comstanford.eduelifesciences.orgscience.govacs.orgscience.govbiorxiv.orgknu.uamedchemexpress.comtocris.com However, in the broader field of medicinal chemistry and the development of complex organic molecules, stereochemistry is recognized as a crucial factor influencing biological activity and target affinity. stanford.edu The precise three-dimensional arrangement of atoms within a molecule can significantly impact its interaction with biological receptors. stanford.edu Consequently, the design of novel chemical entities often necessitates careful consideration of stereochemical configurations, and the development of scalable, enantioselective synthetic routes is a recognized challenge in achieving precise control over molecular architecture. stanford.edu

Advancements in Synthetic Efficiency and Yield

Data Tables

Table 1: Biological Activity of this compound

| Target | Inhibition Metric | Value (μM) | Reference |

| Dynein 1 | IC50 | 2.3 | tocris.com |

| Dynein 2 | IC50 | 2.6 | tocris.com |

| Hedgehog Signaling | IC50 | 1.9 | tocris.com |

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H12ClIN4O | sigmaaldrich.comtocris.com |

| Molecular Weight | 486.69 g/mol | sigmaaldrich.comtocris.com |

| Purity | ≥98% (HPLC) | sigmaaldrich.comtocris.com |

| Appearance | White to beige powder | sigmaaldrich.com |

| Solubility | DMSO: 9.73 mg/mL (20 mM), clear tocris.com | sigmaaldrich.comtocris.com |

| CAS Number | 2226517-75-3 | sigmaaldrich.comtocris.com |

Molecular Target Identification and Mechanism of Action Elucidation

Comprehensive Dynein Isoform Selectivity

Cytoplasmic dynein exists in at least two major isoforms: cytoplasmic dynein 1 and cytoplasmic dynein 2. Both isoforms play vital roles in cellular mechanics, but they are involved in distinct cellular processes. Dynapyrazole A exhibits inhibitory effects on both major isoforms, though its development was partly motivated by the limitations of earlier compounds in achieving isoform-specific antagonism.

This compound has been shown to inhibit both cytoplasmic dynein 1 and dynein 2 with comparable potencies in in vitro biochemical assays and cellular studies nih.govelifesciences.orgtocris.comtargetmol.com. Specifically, this compound inhibits dynein 1-dependent microtubule gliding with an IC50 value of approximately 2.3 µM nih.govtocris.comtargetmol.com, and dynein 2-dependent microtubule gliding with an IC50 value of approximately 2.6 µM nih.govtocris.comtargetmol.com. These findings indicate that this compound acts as a potent inhibitor for both major cytoplasmic dynein isoforms, making it a valuable tool for studying dynein-mediated functions. Its inhibitory effect on dynein 2-dependent processes, such as intraflagellar transport crucial for the Hedgehog signaling pathway, is also significant, with an in vitro IC50 of 1.9 µM for inhibiting Hedgehog signaling tocris.comtargetmol.com. This compound is considered one of the most potent inhibitors of dynein 2 reported to date nih.gov.

While this compound inhibits both dynein 1 and dynein 2, it does not demonstrate significant selectivity between these two isoforms nih.govelifesciences.orgtocris.comtargetmol.com. The development of highly isoform-selective dynein antagonists remains a challenge elifesciences.orgmdpi.com. Earlier inhibitors, such as ciliobrevins, also showed limited isoform selectivity, inhibiting both dynein 1 and dynein 2 mdpi.com. Although modifications to the ciliobrevin scaffold have suggested potential pathways towards achieving greater isoform selectivity under specific conditions, this compound itself does not appear to offer substantial differential inhibition between dynein 1 and dynein 2 elifesciences.org. The precise targeting of specific AAA domains within the dynein motor to achieve isoform selectivity is an ongoing area of research mdpi.comrockefeller.edu.

Adenosine Triphosphatase (ATPase) Activity Modulation

A key characteristic of this compound's mechanism of action is its specific impact on dynein's ATP hydrolysis activity, differentiating it from earlier inhibitors.

This compound potently inhibits the microtubule-stimulated ATPase activity of cytoplasmic dynein nih.govelifesciences.orgelifesciences.orgmdpi.combiorxiv.orgresearchgate.net. Biochemical analyses have demonstrated that this compound significantly blocks the ATP hydrolysis that is enhanced by the presence of microtubules nih.govelifesciences.org. This inhibition is observed across a range of microtubule concentrations and is consistent with this compound targeting the AAA1 site, which is a primary site for microtubule-stimulated ATP hydrolysis in dynein elifesciences.orgrockefeller.eduresearchgate.net. The compound's ability to inhibit ADP-vanadate-dependent photocleavage of dynein, a measure of nucleotide binding at the AAA1 site, further supports its action at this critical ATPase site elifesciences.orgrockefeller.edu.

In contrast to its potent inhibition of microtubule-stimulated activity, this compound shows a lack of potent inhibition on the basal ATPase activity of dynein, which occurs in the absence of microtubules nih.govelifesciences.orgelifesciences.orgmdpi.combiorxiv.orgresearchgate.net. This selective inhibition of the microtubule-activated component of dynein's ATPase activity is a defining feature of this compound's mechanism of action elifesciences.orgmdpi.com. This distinct profile distinguishes it from other inhibitors that affect both basal and stimulated ATPase activities nih.govelifesciences.orgmdpi.com.

This compound represents an advancement over ciliobrevins, which were among the first cell-permeable dynein inhibitors nih.govelifesciences.orgescholarship.org. Ciliobrevins inhibit both the basal and microtubule-stimulated ATPase activities of dynein nih.govelifesciences.orgmdpi.comresearchgate.net. In contrast, this compound selectively inhibits the microtubule-stimulated ATPase activity, while having minimal impact on basal ATPase activity nih.govelifesciences.orgmdpi.comresearchgate.net. Furthermore, Dynapyrazoles, including this compound, are generally more potent inhibitors than ciliobrevins nih.govelifesciences.orgescholarship.org. For instance, this compound is approximately six to eight times more potent than ciliobrevin D in inhibiting dynein-driven microtubule gliding and cellular processes like Hedgehog signaling nih.gov. This difference in mechanism, particularly the selective targeting of microtubule-stimulated ATPase activity, suggests that this compound may interact with dynein at a different site or in a different manner than ciliobrevins, potentially targeting the AAA1 site more specifically for microtubule-dependent hydrolysis elifesciences.orgmdpi.comrockefeller.eduresearchgate.net.

Table 1: Comparative IC50 Values of this compound for Dynein Isoforms

| Dynein Isoform | Assay Type | IC50 (µM) | Reference(s) |

| Cytoplasmic Dynein 1 | Microtubule-stimulated gliding | 2.3 ± 1.4 | nih.gov |

| Cytoplasmic Dynein 1 | Microtubule-stimulated gliding | 2.3 | tocris.comtargetmol.com |

| Cytoplasmic Dynein 2 | Microtubule-stimulated gliding | 2.6 ± 1.3 | nih.gov |

| Cytoplasmic Dynein 2 | Microtubule-stimulated gliding | 2.6 | tocris.comtargetmol.com |

| Dynein 2-dependent | Hedgehog signaling | 1.9 | tocris.comtargetmol.com |

Table 2: Comparison of ATPase Inhibition Profiles: this compound vs. Ciliobrevin D

| Inhibitor | Microtubule-Stimulated ATPase Activity | Microtubule-Independent Basal ATPase Activity |

| This compound | Potent Inhibition | Minimal/No Potent Inhibition |

| Ciliobrevin D | Potent Inhibition | Potent Inhibition |

Compound List:

this compound

Biological Activities and Cellular Pharmacological Profiling

Modulation of Intracellular Transport Processes

Dynapyrazole A significantly influences intracellular transport by inhibiting the activity of dynein motor proteins, which are essential for the movement of various cellular components.

This compound has been shown to reversibly inhibit both retrograde and anterograde intraflagellar transport (IFT) in ciliated organisms such as Chlamydomonas targetmol.comrndsystems.comtocris.comglpbio.com. Studies indicate that this compound exerts a stronger inhibitory effect on retrograde IFT rndsystems.comtocris.comglpbio.com. The compound's action on IFT dynamics involves the modulation of Intraflagellar Transport Protein-88 (IFT88) movement elifesciences.org.

In cellular contexts, Dynapyrazoles, including this compound, have been demonstrated to impede lysosome motility within the cytoplasm nih.govelifesciences.orgbrandeis.edu. Specifically, this compound has been observed to suppress the bidirectional transport of lysosomes in the neurites of CAD cells rockefeller.edu. This process is critically dependent on the coordinated action of kinesin and dynein 1 motors, and the disruption of dynein-driven transport directly leads to the inhibition of lysosome movement rockefeller.edu.

Treatment with this compound has been shown to induce significant alterations in the morphology of the Golgi apparatus. In PtK2 cells, exposure to this compound (at 80 µM) resulted in the fragmentation of the Golgi into numerous smaller stacks researchgate.net. While this fragmentation occurred, the Golgi components did not disperse throughout the cell, a phenomenon typically observed with complete inactivation of dynein researchgate.net. This observation underscores the role of microtubules, and by extension dynein-mediated transport, in maintaining the structural integrity and organization of the Golgi apparatus researchgate.net.

Hedgehog Signaling Pathway Regulation

This compound is a notable inhibitor of the Hedgehog (Hh) signaling pathway, a crucial developmental pathway implicated in various cellular processes and diseases.

This compound demonstrates potent inhibition of Hedgehog signaling in vitro, with reported IC50 values typically around 1.9 µM targetmol.comrndsystems.comtocris.comglpbio.com. In specific cellular assays, such as those utilizing a Gli-driven luciferase reporter in a murine cell line (Shh-Light2), this compound inhibits Hedgehog pathway activation with an IC50 of 1.9 ± 0.6 µM rockefeller.edu. Furthermore, the compound has been observed to inhibit Hedgehog signaling even at high concentrations of the synthetic Smoothened agonist (SAG), specifically 500 nM elifesciences.org.

The observed inhibition of Hedgehog signaling by this compound at high SAG concentrations suggests that its mechanism of action occurs downstream of Smoothened (SMO) elifesciences.org. This positioning is consistent with the known role of dynein 2 in mediating retrograde intraflagellar transport within the primary cilium, a process essential for Hedgehog pathway activation elifesciences.org. Similar to this compound, other dynein inhibitors like ciliobrevins also act downstream of Smoothened, reinforcing the understanding of this compound's place in the signaling cascade elifesciences.orgnih.gov.

Antiviral Efficacy Studies

This compound has demonstrated notable efficacy against viral infections, particularly rotavirus, by interfering with critical stages of its life cycle.

Reduction of Viral Titers in Mammalian Cell Lines (e.g., Rotavirus A, RVA-NMTL)

Table 1: Antiviral Efficacy of this compound against Rotavirus A (RVA-NMTL)

| Parameter | Value | Reference |

| EC50 against RVA-NMTL in MA-104 cells | 0.73 μg/mL | nih.govtargetmol.com |

| Effect on Viral Proteins | Reduced expression of VP6, NSP2, NSP5 | nih.gov |

| Effect on Viroplasms | Attenuated size and number, hampered formation and stability | frontiersin.orgwikipedia.org |

Mechanistic Link to Viral Viroplasm Biogenesis and Dynein Transport

This compound's antiviral mechanism against rotavirus is closely linked to its inhibition of microtubule-based dynein transport, a process crucial for rotavirus viroplasm biogenesis nih.govfrontiersin.orgresearchgate.netresearchgate.net. Rotavirus viroplasms are known to hijack the host cell's dynein motor machinery for fusion events, which are vital for the maximal assembly of infectious viral progeny nih.govfrontiersin.orgresearchgate.netresearchgate.net. The dynein intermediate chain (DIC) directly interacts with the rotavirus non-structural protein 2 (NSP2), enabling NSP2 to recruit dynein for anchoring and transporting viroplasms nih.govwikipedia.orgresearchgate.net. This compound acts by targeting the WD40 repeat domain of DIC, thereby preventing the crucial interaction between NSP2 and DIC wikipedia.org. This inhibition disrupts the normal progression of viroplasm formation and stability, leading to a decrease in viral yields wikipedia.org. This compound affects viroplasm formation at both early and late stages of the rotavirus life cycle, impacting the assembly of transient enveloped particles (TEPs) and triple-layered particles (TLPs) nih.govresearchgate.net.

Cytoskeletal Reorganization Phenotypes

This compound significantly influences cellular architecture by modulating the activity of microtubule motor proteins, dynein and kinesin.

Induction of Microtubule Bundling and Cellular Shape Alterations

Table 2: this compound Induced Cytoskeletal Reorganization

| Condition | Microtubule Structure | Cellular Shape Alteration | Percentage of Cells Affected | Reference |

| This compound treatment | MT bundling, MT rings | Reduced spreading, "dendritization", mixed architectures | ~70% partially developing MT rings | acs.orgbiorxiv.orgresearchgate.net |

| This compound + Blebbistatin (Myosin II inhibitor) | Giant MT rings | Discoid deformation | >90% | acs.orgbiorxiv.org |

Effects on Lysozyme Transport in Neuronal Cell Models

This compound has been shown to inhibit lysosome transport within the neurites of neuronal cell models. In CAD cells, a murine cell line exhibiting neuron-like properties, this compound treatment (at 3.5 µM) inhibited the bidirectional motility of lysosomes rockefeller.edu. This process is critically dependent on the coordinated action of both kinesin and dynein 1 motors; disruption of dynein-driven transport by this compound consequently impairs lysosome movement rockefeller.edu. The inhibition of dynein's microtubule-stimulated ATPase activity by this compound is the proposed mechanism behind this observed effect on lysosomal transport nih.gov.

Table 3: this compound Inhibition of Dynein Motor Activity

| Target | IC50 Value | Cell Line/System | Reference |

| Dynein 1-dependent microtubule gliding | 2.3 μM | In vitro | tocris.comnih.gov |

| Dynein 2-dependent microtubule gliding | 2.6 μM | In vitro | tocris.comnih.gov |

| Lysozyme transport in neurites | 3.5 μM | CAD cells | rockefeller.edu |

| Inhibition of basal ATPase activity (AAA3 mutant) | 5.5 ± 1.6 µM | n/a | rockefeller.edu |

Structure Activity Relationship Sar Studies and Computational Design

Systematic Exploration of Dynapyrazole Chemical Space

The journey to Dynapyrazole A began with the analysis of its precursor, ciliobrevin D, a known dynein inhibitor with limitations in potency and chemical stability. nih.govrockefeller.edunih.gov The core of the design strategy was to rigidify the ciliobrevin scaffold to lock it into its biologically active conformation, thereby improving its inhibitory properties. nih.govelifesciences.org

The design of the dynapyrazole series was predicated on identifying the essential structural features of the ciliobrevin scaffold responsible for its activity. nih.gov Analysis of ciliobrevin D and its derivatives using X-ray crystallography and NMR spectroscopy revealed that the molecule's conformation is stabilized by an intramolecular hydrogen bond. elifesciences.org However, the benzoylacrylonitrile core of ciliobrevin is flexible and can exist as different geometric isomers, which can be a liability for a drug candidate. nih.gov

The key innovation leading to the dynapyrazoles was the replacement of this flexible and potentially reactive system with a stable tricyclic pyrazoloquinazolinone scaffold. nih.gov This modification served to conformationally constrain the molecule, effectively locking in the three-dimensional arrangement of atoms—the pharmacophore—required for potent dynein inhibition. nih.govelifesciences.org This rigid tricyclic core is thus the foundational pharmacophoric feature of the dynapyrazole class of inhibitors, designed to maintain the optimal geometry for binding to dynein while improving chemical properties. nih.gov

With the core pharmacophore established, researchers explored how different chemical groups (substituents) attached to this scaffold would affect biological activity. The focus was on the "A ring" of the quinazolinone system. This systematic substitution revealed a strong dependency of inhibitory potency on the nature of the group at the 6-position. nih.gov

This compound (also referred to as compound 8 in developmental literature) features an iodine atom at the 6-position. nih.gov This substitution resulted in a potent inhibitor of dynein 2, with an IC₅₀ of 2.6 µM. nih.gov Similarly, placing a trifluoromethyl (CF₃) group at the same position, creating Dynapyrazole B (compound 6), yielded a comparable potency with an IC₅₀ of 2.9 µM. nih.gov These potencies represent a significant six- to eightfold improvement over the parent compound, ciliobrevin D, which has an IC₅₀ of 20 µM in the same assay. nih.gov

Conversely, substituting the 6-position with a methoxy (B1213986) group (O-CH₃) resulted in a compound (compound 7) that did not substantially inhibit dynein-driven activity. nih.gov This finding highlights the sensitivity of the target's binding pocket to the electronic and steric properties of the substituent at this specific position. The data strongly suggest that an electron-withdrawing and appropriately sized group at the 6-position is critical for potent inhibition.

| Compound Name | Developmental Code | 6-Position Substituent | Structure | Target | IC₅₀ (µM) | Potency vs. Ciliobrevin D |

|---|---|---|---|---|---|---|

| This compound | Compound 8 | Iodo (-I) |  | Dynein 2 | 2.6 ± 1.3 | ~8x higher |

| Dynapyrazole B | Compound 6 | Trifluoromethyl (-CF₃) |  | Dynein 2 | 2.9 ± 0.6 | ~7x higher |

| Analog 7 | Compound 7 | Methoxy (-OCH₃) |  | Dynein 2 | Inactive | N/A |

| Ciliobrevin D | N/A | Hydrogen (-H) |  | Dynein 2 | 20 ± 1.0 | Baseline |

Computational Chemistry and In Silico Approaches

Computational methods are integral to modern drug discovery, allowing for the prediction of how a molecule might interact with its target protein before it is synthesized. dovepress.com These in silico techniques provide a framework for understanding binding mechanisms and selecting promising new candidates.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a protein target. For the dynapyrazole family, in silico studies were conducted to analyze the binding of this compound and B within the primary ATP hydrolysis site of dynein, the AAA1 subunit. nih.gov These computational models suggest that, like their precursor ciliobrevin, the dynapyrazoles bind to critical ATP-binding motifs, including the Walker A (P-loop) and Walker B motifs, as well as Sensor I and II regions. nih.gov

Interestingly, these docking studies predicted that the parent ciliobrevins would have a better binding affinity than the dynapyrazoles, which contrasts with the experimental data where this compound is significantly more potent. nih.govnih.gov This discrepancy highlights that while docking is a powerful predictive tool, its scoring functions may not always perfectly correlate with biological activity, which is a complex sum of binding affinity, conformational changes, and other factors. The computational analysis also suggested that the binding affinity of this compound could be enhanced by the protonation of a specific nitrogen atom (N7) in its core structure. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. dovepress.com This process can be performed using either the structure of the target protein (structure-based) or a model based on known active ligands (ligand-based). dovepress.com

While virtual screening is a common strategy for hit identification and analog selection, the documented development of this compound did not rely on this approach. Instead, its discovery was the result of a rational, structure-guided chemical modification of the known dynein inhibitor, ciliobrevin D. nih.gov This approach, which focuses on iteratively improving a known chemical scaffold, is an alternative and often highly effective strategy in medicinal chemistry.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dovepress.com Pharmacophore modeling is the process of generating a 3D model of these features, which can then be used to design new molecules or search databases for existing ones that fit the model. dovepress.com

The design of this compound is a quintessential example of applying pharmacophore concepts to ligand design. Researchers first determined the biologically relevant 3D conformation of the parent compound, ciliobrevin. nih.govelifesciences.org This active conformation represents the real-world pharmacophore. The subsequent design of the rigid pyrazoloquinazolinone core was explicitly intended to lock the molecule into this pre-organized, active shape. nih.gov By replacing the flexible olefin in ciliobrevin with the pyrazole (B372694) ring, the key pharmacophoric elements were maintained in their optimal spatial arrangement, leading to a significant enhancement in potency. nih.gov

Rational Design for Improved Dynein Inhibition

The development of this compound was guided by extensive structure-activity relationship (SAR) studies aimed at creating a more potent dynein inhibitor. nih.gov The design process involved creating conformationally constrained isosteres of the parent ciliobrevin compounds. elifesciences.orgnih.gov This led to the synthesis of tricyclic pyrazoloquinazolinone derivatives, which proved to be more potent inhibitors of dynein. nih.govelifesciences.org

The SAR studies revealed that substitutions on the quinazolinone scaffold are critical for activity. Specifically, the potency of dynapyrazole compounds is highly sensitive to the substituent at the 6-position of the A ring. nih.gov this compound, also referred to as compound 8, features a 6-iodo substituent, which confers high potency. nih.govelifesciences.org Another active derivative, Dynapyrazole B (compound 6), has a trifluoromethyl group at the same position. nih.gov In contrast, placing a methoxy group at the 6-position resulted in a compound (compound 7) that did not substantially inhibit dynein-driven microtubule gliding. nih.govelifesciences.org

Dose-dependent analyses confirmed the significant improvement in potency. In a microtubule gliding assay for dynein 2, this compound exhibited an IC₅₀ of 2.6 ± 1.3 µM, representing a roughly eightfold increase in potency compared to Ciliobrevin D, which had an IC₅₀ of 20 ± 1.0 µM. nih.govelifesciences.org Similarly, for dynein 1, this compound blocked motility with an IC₅₀ of 2.3 ± 1.4 µM, making it approximately six times more potent than Ciliobrevin D (IC₅₀ of 15 ± 2.9 µM). elifesciences.org This demonstrates a successful optimization of potency through rational, structure-guided design. elifesciences.org

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Dynein 2 | 2.6 ± 1.3 | nih.govelifesciences.org |

| Dynapyrazole B | Dynein 2 | 2.9 ± 0.6 | nih.govelifesciences.org |

| Ciliobrevin D | Dynein 2 | 20 ± 1.0 | nih.govelifesciences.org |

| This compound | Dynein 1 | 2.3 ± 1.4 | elifesciences.org |

| Ciliobrevin D | Dynein 1 | 15 ± 2.9 | elifesciences.org |

The rational design of dynapyrazoles directly addressed several significant limitations of the first-in-class dynein inhibitors, the ciliobrevins. elifesciences.orgelifesciences.org Ciliobrevins suffer from relatively low potency, often requiring high concentrations (50–100 µM) for complete dynein inhibition, which can raise concerns about target specificity. nih.govelifesciences.org Furthermore, there can be up to a 100-fold difference in the potency of ciliobrevins between biochemical and cell-based assays, complicating their application. nih.govelifesciences.org

A major chemical drawback of ciliobrevins is their suboptimal chemical properties, particularly the potential for the benzoylacrylonitrile-substituted quinazolinone scaffold to undergo geometric isomerization. semanticscholar.orgelifesciences.orgnih.govnih.gov This instability has made activity-guided modifications to improve potency challenging. nih.govelifesciences.org

The pyrazoloquinazolinone scaffold of this compound was engineered to overcome these issues. elifesciences.org By replacing the benzoylacrylonitrile group of ciliobrevin with a cyanopyrazole, a conformationally constrained tricyclic derivative was created. elifesciences.org This structural modification successfully addresses the potential for isomerization, resulting in a compound with improved chemical properties. semanticscholar.orgelifesciences.org The resulting dynapyrazoles are not only more stable but also significantly more potent, blocking dynein-dependent processes at single-digit micromolar concentrations. elifesciences.orgnih.govnih.gov This enhanced potency and improved chemical profile make this compound a more reliable and effective tool for studying dynein function. elifesciences.org

Advanced Research and Future Directions in Chemical Biology

Development of Dynapyrazole A as a Chemical Probe

This compound has emerged as a significant chemical tool for investigating the complex roles of the motor protein dynein within the cell. Developed as a more potent and chemically stable alternative to the first-in-class dynein inhibitor, Ciliobrevin D, this compound offers researchers the ability to acutely and reversibly perturb dynein-driven processes. nih.govrockefeller.edu Unlike genetic methods such as CRISPR or RNA interference, which operate on much longer timescales, fast-acting small molecules like this compound can modulate dynein activity within minutes, providing a means to study dynamic cellular events with high temporal resolution. rockefeller.edu

This compound is a tricyclic pyrazoloquinazolinone derivative designed to be a conformationally constrained isostere of earlier inhibitors. nih.gov This structural modification resulted in a compound that is approximately six to eight times more potent than Ciliobrevin D in inhibiting both dynein 1 and dynein 2 in microtubule gliding assays. nih.gov A key feature of its mechanism is the specific inhibition of microtubule-stimulated ATPase activity, while not affecting the basal ATPase activity of dynein, a mode of action distinct from that of ciliobrevins. nih.govmdpi.com

The ability of this compound to rapidly inhibit dynein has made it a valuable probe for dissecting cellular functions reliant on this motor protein. Its application allows for the observation of immediate consequences of dynein inhibition, revealing its role in various transport and organizational processes.

Intraflagellar Transport (IFT): this compound has been shown to be an acute and reversible inhibitor of dynein 2-dependent retrograde IFT in primary cilia. rockefeller.edurockefeller.edu This process is crucial for cilia maintenance and signaling pathways like Hedgehog signaling. nih.gov Studies using this compound have demonstrated its ability to block IFT, thereby inhibiting the Hedgehog pathway more potently than ciliobrevin D. nih.gov

Lysosome Motility: In the cytoplasm, dynein 1 is responsible for the transport of various organelles. Treatment of cells with this compound blocks the bidirectional motion of lysosomes, a process dependent on cytoplasmic dynein 1. nih.gov

Vimentin (B1176767) Filament Transport: Research has utilized this compound to probe the mechanics of the cytoskeleton. Acute inhibition of dynein with 5 µM this compound was shown to eliminate the long-range, directed transport of vimentin intermediate filaments (VIFs), causing them to display a more confined pattern of motion. rupress.orgbiorxiv.orgbiorxiv.org This demonstrates the critical role of dynein in the distribution and organization of the vimentin network. rupress.orgbiorxiv.org

The reversibility of this compound's inhibitory effects is a significant advantage, as washout of the compound allows for the restoration of dynein function, confirming that the observed effects are a direct result of dynein inhibition. nih.govrockefeller.edu

While a potent inhibitor, this compound's utility in distinguishing the specific roles of individual dynein isoforms is limited by its lack of selectivity. rockefeller.edurockefeller.edu It inhibits both cytoplasmic dynein 1 and cytoplasmic dynein 2 with similar potency. nih.govnih.gov

| Dynein Isoform | This compound IC50 (Microtubule Gliding Assay) |

| Human Dynein 1 | 2.3 ± 1.4 µM |

| Human Dynein 2 | 2.6 ± 1.3 µM |

Data sourced from Steinman et al., 2017. nih.gov

This non-selectivity means that while this compound is an excellent tool for studying processes that require general dynein activity, it cannot be used to dissect the distinct contributions of dynein 1 versus dynein 2 in cellular events where both might be present. nih.gov For example, because it blocks both isoforms, its use as a probe for studying IFT (a dynein 2 process) can be complicated by cytotoxic effects from the simultaneous inhibition of dynein 1 at treatment times longer than one hour. rockefeller.edurockefeller.edu This very limitation, however, has highlighted the critical need for the development of dynein-2 specific inhibitors to further probe the unique functions of each isoform. rockefeller.edurockefeller.edu

Medicinal Chemistry and Lead Optimization Perspectives

The development of this compound from the ciliobrevin scaffold represents a successful lead optimization effort, yielding an inhibitor with greater potency and improved chemical properties. nih.govmdpi.com However, the pursuit of even better chemical probes continues, focusing on enhancing selectivity, potency, and exploring novel chemical scaffolds.

A primary goal in the medicinal chemistry of dynein inhibitors is to achieve isoform selectivity. This compound's similar activity against dynein 1 and dynein 2 underscores the challenge. nih.gov Current strategies are focused on exploiting subtle differences between the dynein isoforms.

Targeting Allosteric Sites: While early inhibitors were thought to be ATP-competitive and target the main catalytic site in the AAA1 domain, recent structural studies with a dynapyrazole derivative (compound 20) revealed that it binds to the regulatory ATPase sites in the AAA3 and AAA4 domains of S. cerevisiae dynein. rockefeller.edunih.gov This discovery has shifted the focus of inhibitor design, as targeting these less-conserved regulatory sites may provide a viable path to achieving isoform selectivity. rockefeller.edumdpi.com

Structure-Activity Relationship (SAR) Studies: In silico docking studies and synthesis of analogues are being used to understand the structure-activity relationships of the dynapyrazole and ciliobrevin scaffolds. mdpi.com By analyzing how different substitutions on the molecule's rings affect binding affinity and activity, chemists can rationally design new compounds. For example, replacing a benzene (B151609) ring with a pyridine (B92270) moiety in ciliobrevin analogues was shown to introduce polar interactions that could be exploited for specificity. researchgate.netresearchgate.net

The six- to eightfold increase in potency of this compound over Ciliobrevin D was a significant step forward. nih.gov This was achieved through chemical structure modification that constrained the molecule's conformation. nih.govmdpi.com

| Compound | Dynein 2 IC50 (Microtubule Gliding Assay) |

| Ciliobrevin D | 20 ± 1.0 µM |

| Dynapyrazole B (6-CF3) | 2.9 ± 0.6 µM |

| This compound (6-iodo) | 2.6 ± 1.3 µM |

Data sourced from Steinman et al., 2017. nih.gov

Further refinements are being pursued through systematic modifications to the dynapyrazole scaffold. The data shows that substitutions at the 6-position of the 'A' ring are critical for activity, with iodo (this compound) and trifluoromethyl (Dynapyrazole B) groups conferring the most potent inhibition in assays. nih.gov In contrast, a methoxy (B1213986) group at the same position resulted in a substantial loss of activity. nih.gov Ongoing research involves synthesizing and testing new derivatives to further probe the chemical space around this scaffold to identify modifications that could lead to even greater potency and improved cellular efficacy. nih.gov

The creation of this compound is itself a prime example of successful scaffold diversification. The original ciliobrevin scaffold, a benzoylacrylonitrile-substituted quinazolinone, has suboptimal chemical properties, including the potential to isomerize. nih.gov The design of the tricyclic pyrazoloquinazolinone core of dynapyrazoles created a more rigid and stable structure, which led to the observed improvement in potency. nih.govmdpi.com

Future work in this area includes:

Bicyclic Derivatives: Researchers have synthesized and tested bicyclic derivatives of dynapyrazoles to further probe the structural requirements for dynein inhibition. nih.gov

Exploring New Scaffolds: The limitations of current inhibitors, including the lack of isoform selectivity, motivate the search for entirely new chemical scaffolds. High-throughput screening and computational methods are tools that can be used to identify novel starting points for dynein inhibitor design.

Hybrid Molecules: The concept of creating hybrid molecules, potentially combining features of different known inhibitors or incorporating fragments that target specific subsites within the dynein motor, remains a prospective avenue for developing next-generation probes with novel mechanisms of action or improved selectivity.

Novel Methodological Integrations

Advanced methodologies have been crucial in dissecting the precise molecular interactions between this compound and the dynein motor protein. These techniques provide high-resolution insights into its binding mechanism and its quantitative effects on dynein's motile function.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Binding Site Determination

While a high-resolution structure of this compound itself bound to dynein is not yet published, Cryo-EM studies on dynein with dynapyrazole derivatives have offered significant insights into the potential binding site. rockefeller.edu Research involving a dynapyrazole derivative, compound 19, with Saccharomyces cerevisiae dynein has provided structural models suggesting the compound's binding location. rockefeller.edu These studies are critical for understanding how the dynapyrazole scaffold interacts with the dynein motor.

Evidence from biochemical assays complements these structural approaches. For instance, ADP-vanadate-dependent photocleavage experiments, which probe nucleotide binding at dynein's primary ATPase site (AAA1), are inhibited by this compound. rockefeller.eduelifesciences.org Specifically, this compound at a concentration of 4 µM was found to reduce the photocleavage of human dynein 1 by approximately 2.5-fold, indicating that the inhibitor targets the ability of the AAA1 site to hydrolyze ATP. rockefeller.eduelifesciences.org This finding suggests that this compound likely acts by directly or allosterically targeting the AAA1 domain, which is the principal site of ATP hydrolysis that powers dynein's movement. rockefeller.edu

Quantitative Single-Molecule Studies of Dynein Motility

Single-molecule motility assays have been instrumental in quantifying the inhibitory effect of this compound on dynein's function. In microtubule gliding assays, where dynein motors are affixed to a surface and propel microtubules, this compound demonstrates a potent, dose-dependent inhibition of movement.

Treatment with this compound significantly slows dynein-dependent microtubule gliding. nih.gov For human GFP-dynein-1, this compound exhibits an IC50 of 2.3 ± 1.4 µM. nih.gov Similarly, it inhibits dynein-2-driven microtubule gliding. nih.gov Kymograph analysis of lysosome motility in murine CAD cells, which have neuron-like properties, reveals that this compound suppresses the bidirectional transport of lysosomes at concentrations consistent with its in vitro IC50 for dynein 1. rockefeller.eduelifesciences.org These quantitative studies confirm that this compound effectively stalls dynein motors engaged in active transport along microtubules. rockefeller.edunih.gov

Comparative Chemical Biology with Other Dynein Modulators

This compound possesses a unique mechanism of action that distinguishes it from other well-known dynein inhibitors, such as ciliobrevins and Dynarrestin.

Distinguishing this compound from Ciliobrevins

This compound was developed through a chemical structure-guided design based on the ciliobrevin scaffold to improve potency and chemical properties. nih.govbrandeis.eduescholarship.org While structurally related, their effects on dynein's ATPase activity are markedly different. Ciliobrevins inhibit both the low-level basal ATPase activity of dynein and the significantly higher microtubule-stimulated ATPase activity. nih.govbrandeis.eduelifesciences.org In contrast, this compound is highly specific, strongly inhibiting only the microtubule-stimulated ATPase activity while having little to no effect on the basal activity. nih.govbrandeis.eduelifesciences.orgnih.gov This key difference suggests a distinct mechanism of inhibition. This compound appears to specifically target the active, microtubule-engaged state of the dynein motor. nih.gov Furthermore, this compound is a more potent inhibitor of dynein-driven motility compared to ciliobrevins. nih.gov In microtubule gliding assays, this compound was found to be approximately six-fold more potent than Ciliobrevin D. nih.gov

| Feature | This compound | Ciliobrevin D |

|---|---|---|

| Effect on Basal ATPase Activity | Weak to no inhibition nih.govelifesciences.org | Inhibits nih.govelifesciences.org |

| Effect on Microtubule-Stimulated ATPase Activity | Strongly inhibits nih.govbrandeis.edu | Inhibits nih.gov |

| Potency (Dynein-1 Motility IC50) | ~2.3 µM nih.gov | ~15 µM nih.gov |

Comparison with Dynarrestin and Other Dynein Inhibitors

The mechanism of this compound also differs fundamentally from that of Dynarrestin. This compound functions by inhibiting the microtubule-dependent ATPase activity of dynein; it does not prevent the physical association between the dynein motor and the microtubule. nih.gov This leads to an increase in the lifetime of dynein-microtubule interactions, effectively acting as a "stalled" motor on the track. nih.gov

Conversely, Dynarrestin inhibits dynein function through an entirely different mechanism. It prevents the physical binding of the dynein motor to microtubules without affecting the motor's intrinsic ATPase activity. nih.govresearchgate.netnih.gov This distinction is crucial for interpreting experimental outcomes. For example, in studies of microtubule organization, the use of this compound allows for the examination of passive microtubule cross-linking by stalled dynein motors, a factor that is eliminated when using Dynarrestin, which removes dynein from the microtubule altogether. nih.gov

| Feature | This compound | Dynarrestin |

|---|---|---|

| Primary Mechanism | Inhibits MT-stimulated ATPase activity nih.govnih.gov | Prevents dynein binding to microtubules nih.govresearchgate.netnih.gov |

| Effect on Dynein-Microtubule Binding | Does not prevent binding; may increase interaction lifetime nih.gov | Suppresses binding affinity nih.govresearchgate.net |

| Effect on ATPase Activity | Inhibits nih.gov | Does not affect researchgate.netnih.gov |

Elucidating Broader Biological Implications of Dynein Inhibition for Fundamental Cell Biology

The specific inhibitory profile of this compound makes it a valuable tool for dissecting the roles of dynein in various cellular processes. By selectively inhibiting the active, transport-driving state of dynein, researchers can probe the consequences of halting dynein-mediated transport with high temporal and chemical specificity.

One major application is in the study of intraflagellar transport (IFT), a process essential for the assembly and maintenance of cilia that is driven by dynein 2. nih.gov this compound has been shown to block IFT, which in turn affects signaling pathways that rely on cilia, such as the Hedgehog signaling pathway. nih.gov The ability to acutely inhibit dynein 2 with this compound allows for the study of how disrupting retrograde IFT impacts cellular signaling and development. nih.gov

Furthermore, this compound's inhibition of cytoplasmic dynein 1 provides a method to investigate the transport of various cellular cargoes. Its demonstrated effect on lysosome motility in neuronal cells highlights its utility in studying organelle transport and distribution, processes critical for cellular homeostasis and neuronal health. rockefeller.edunih.gov The reversible nature of its inhibition allows for washout experiments, enabling researchers to study the recovery of these transport processes after transient dynein inhibition. nih.gov By providing a means to specifically stall dynein motors that are actively engaged with microtubules, this compound helps to uncouple the motor's enzymatic cycle from its physical presence on the microtubule track, offering a nuanced approach to understanding the fundamental biology of intracellular transport.

Q & A

Q. What are the established synthesis protocols for Dynapyrazole A, and how can researchers optimize yield and purity?

this compound is typically synthesized via heterocyclic condensation reactions. A common method involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in dimethyl sulfoxide (DMSO) for 18 hours under reduced pressure, followed by crystallization in water-ethanol (yield: ~65%, m.p. 141–143°C) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics.

- Temperature control : Extended reflux durations (>24 hours) may improve yield but risk decomposition.

- Purification : Column chromatography or recrystallization with ethanol-water mixtures increases purity. Validate outcomes via NMR and HPLC-MS .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the pyrazole core and substituent positions.

- Mass spectrometry : High-resolution ESI-MS for molecular ion verification.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

- X-ray crystallography : Resolve structural ambiguities in polymorphic forms .

Q. How should researchers design preliminary biological activity assays for this compound?

Adopt a tiered approach:

In vitro screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

Enzyme inhibition : Target kinases or cyclooxygenases (COX-1/COX-2) with fluorometric assays.

Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate statistical significance via ANOVA .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved methodologically?

Contradictions often arise from variability in assay conditions or compound stability. Mitigate via:

Q. What strategies are effective in improving this compound’s pharmacokinetic profile for in vivo studies?

- Structural modification : Introduce hydrophilic groups (e.g., sulfonate) to enhance solubility.

- Prodrug design : Mask polar functionalities with ester linkages for improved bioavailability.

- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to prolong half-life . Validate via pharmacokinetic models (e.g., non-compartmental analysis in rodent studies) .

Q. How can computational methods guide the discovery of this compound derivatives with enhanced selectivity?

- Molecular docking : Screen against target proteins (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize derivatives with lower binding energies (<−8 kcal/mol).

- QSAR modeling : Corlate substituent electronegativity or steric bulk with activity using partial least squares regression.

- ADMET prediction : Use SwissADME to filter candidates with favorable toxicity profiles .

Methodological Rigor and Data Analysis

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Q. How should researchers validate the reproducibility of this compound synthesis across laboratories?

- Standardized protocols : Share detailed SOPs with exact reagent grades and equipment specifications.

- Inter-lab calibration : Exchange samples for cross-validation via round-robin testing.

- Open data : Publish raw chromatograms and spectral data in repositories like Zenodo .

Ethical and Literature-Review Considerations

Q. What ethical guidelines apply to in vivo testing of this compound derivatives?

Q. How can researchers systematically identify knowledge gaps in this compound literature?

- Bibliometric analysis : Use tools like VOSviewer to map keyword co-occurrence in PubMed/Scopus.

- PICO framework : Structure search queries around Population (cell lines), Intervention (this compound), Comparison (analogs), and Outcomes (IC₅₀) .

- Critical appraisal : Apply AMSTAR-2 criteria to evaluate systematic review quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.